4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide
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Overview
Description
N-(4-IODO-2-METHYLPHENYL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDE is a synthetic organic compound. It is characterized by the presence of iodine atoms and a pyrazole ring, which may impart unique chemical and biological properties. This compound could potentially be of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IODO-2-METHYLPHENYL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDE typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of iodine atoms: Iodination reactions using reagents like iodine or iodinating agents.
Amide bond formation: Coupling of the iodinated pyrazole with the appropriate amine or acid chloride under conditions such as the use of coupling reagents (e.g., EDC, DCC).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes considerations for yield, purity, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-IODO-2-METHYLPHENYL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDE may undergo various types of chemical reactions, including:
Substitution reactions: Due to the presence of iodine atoms, it can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound may undergo oxidation or reduction under appropriate conditions.
Coupling reactions: The presence of aromatic rings may allow for coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution reactions: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the iodine atoms.
Scientific Research Applications
N-(4-IODO-2-METHYLPHENYL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDE could have several scientific research applications, including:
Medicinal chemistry: Potential use as a lead compound for drug development due to its unique structure.
Organic synthesis: Use as an intermediate in the synthesis of more complex molecules.
Material science:
Mechanism of Action
The mechanism of action of N-(4-IODO-2-METHYLPHENYL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-IODO-2-METHYLPHENYL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDE: can be compared with other iodinated aromatic compounds or pyrazole derivatives.
Unique Features: The presence of both iodine atoms and a pyrazole ring may impart unique reactivity and biological activity compared to similar compounds.
Highlighting Uniqueness
Iodine atoms: The iodine atoms may enhance the compound’s reactivity in substitution reactions.
Pyrazole ring: The pyrazole ring is a common motif in bioactive molecules, potentially contributing to its biological activity.
Properties
Molecular Formula |
C16H19I2N3O |
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Molecular Weight |
523.15 g/mol |
IUPAC Name |
4-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide |
InChI |
InChI=1S/C16H19I2N3O/c1-10-9-13(17)6-7-14(10)19-15(22)5-4-8-21-12(3)16(18)11(2)20-21/h6-7,9H,4-5,8H2,1-3H3,(H,19,22) |
InChI Key |
XFXDXEJEDTZQLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCCN2C(=C(C(=N2)C)I)C |
Origin of Product |
United States |
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